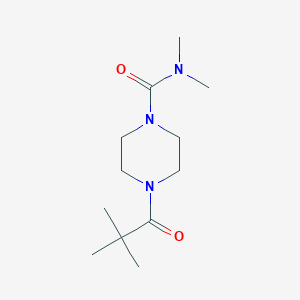
5-(Azepane-1-carbonyl)-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepane-1-carbonyl)-1-methylpyridin-2-one is a chemical compound that belongs to the pyridinone family. It is also known as AMPI and has been widely used in scientific research for its various biochemical and physiological effects. AMPI is a heterocyclic compound that contains a pyridine ring and a lactam ring. It has a molecular weight of 195.25 g/mol and a chemical formula of C11H15NO2.
Mécanisme D'action
AMPI acts as a chelating agent by forming a complex with metal ions. It binds to the metal ion through its pyridine nitrogen and lactam oxygen atoms. The formation of this complex leads to a change in the electronic structure of AMPI, which results in its fluorescence. The fluorescence emission of AMPI is dependent on the type of metal ion it binds to.
Biochemical and Physiological Effects:
AMPI has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, which can protect cells from oxidative stress. AMPI has also been shown to have anti-inflammatory activity, which can reduce the risk of chronic diseases. Additionally, AMPI has been reported to have antitumor activity, which can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AMPI in lab experiments is its high selectivity for metal ions. It can distinguish between different metal ions based on their electronic properties. Additionally, AMPI is a fluorescent probe, which makes it easy to detect and quantify the metal ions it binds to. However, one of the limitations of using AMPI is its sensitivity to pH and temperature. The fluorescence emission of AMPI can be affected by changes in pH and temperature, which can lead to inaccurate results.
Orientations Futures
There are several future directions for the use of AMPI in scientific research. One potential application is in the development of biosensors for the detection of metal ions in environmental and clinical samples. Another potential application is in the development of metal-based drugs for the treatment of cancer and other diseases. Additionally, the use of AMPI in the synthesis of metal complexes for catalytic and biological applications can be further explored.
Méthodes De Synthèse
The synthesis of AMPI involves the reaction of 2-methyl-5-pyridin-2-ylpyrrolidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst. This reaction leads to the formation of AMPI as a white solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
AMPI has been extensively studied for its various scientific research applications. It has been used as a chelating agent in the determination of metal ions in biological samples. AMPI has also been used as a fluorescent probe for the detection of zinc ions in living cells. Additionally, AMPI has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.
Propriétés
IUPAC Name |
5-(azepane-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-10-11(6-7-12(14)16)13(17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZETVSZTSMPHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)

![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)

![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)

![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)

